molecular formula C18H25ClN2O6 B1669253 Clovoxamine CAS No. 54739-19-4

Clovoxamine

Cat. No. B1669253
CAS RN: 54739-19-4
M. Wt: 400.9 g/mol
InChI Key: HOFGGHPYWKSXTN-QCHLHFLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clovoxamine is an antidepressant and anxiolytic drug . It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), with little affinity for the muscarinic acetylcholine, histamine, adrenergic, and serotonin receptors . The compound is structurally related to fluvoxamine .


Synthesis Analysis

Clovoxamine and the internal standard fluvoxamine are extracted into ethyl acetate from plasma at pH 12, back-extracted into phosphoric acid, and hydrolyzed at 90 degrees C to form ketone derivatives, which are then re-extracted into hexane for injection into the chromatograph .


Molecular Structure Analysis

Clovoxamine has a molecular formula of C14H21ClN2O2 . Its average mass is 284.782 Da and its monoisotopic mass is 284.129150 Da .


Chemical Reactions Analysis

Clovoxamine and the internal standard fluvoxamine are extracted into ethyl acetate from plasma at pH 12, back-extracted into phosphoric acid, and hydrolyzed at 90 degrees C to form ketone derivatives, which are then re-extracted into hexane for injection into the chromatograph .


Physical And Chemical Properties Analysis

Clovoxamine has a density of 1.1±0.1 g/cm3, a boiling point of 387.8±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 76.7±0.5 cm3, 4 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Antidepressant Efficacy

Clovoxamine, known for inhibiting the neuronal uptake of both serotonin and noradrenaline, has been examined for its antidepressant efficacy. A study comparing clovoxamine with doxepin in depressed patients over four weeks found that both drugs had comparable antidepressant efficacy. Notably, clovoxamine showed a potential special degree of efficacy in patients with more severe depressive illnesses (Lodge & Freeman, 1986).

Electrocardiographic Effects

Research on the electrocardiographic effects of clovoxamine, particularly in patients with depressive illness but without cardiovascular disease, indicated no significant changes in various ECG intervals. This suggests that clovoxamine has no clinically important effects on the ECG when given in therapeutic doses to patients free from serious physical disease (Goldie & Edwards, 1989).

Influence on Sleep Parameters

A study focusing on the action of clovoxamine on the sleep parameters of patients suffering from primary depressive illness showed that treatment with clovoxamine resulted in an increase to normal values of paradoxical sleep latency, improved sleep efficiency, and decreased wake time. Importantly, paradoxical sleep was not suppressed by clovoxamine, which is a notable finding (Minot, Crocq, Roussel, & Marie-cardine, 1985).

Biochemical Effects in Rats

In animal studies, clovoxamine has shown to have a dual action in blocking the reuptake of both noradrenaline and serotonin. Chronic administration of clovoxamine in rats led to a decrease in the functional beta-adrenergic receptor coupled c-AMP response and down-regulation of the number of 5-HT2 receptors in the frontal cortex. These biochemical effects support the antidepressant activity of clovoxamine (Bradford, Tulp, & Schipper, 1987).

Pharmacokinetics in Clinical Trials

The elimination kinetics of clovoxamine were determined in a preliminary clinical trial involving depressed patients. The study provided insights into the steady-state plasma concentrations and the mean half-life of cloclovoxamine, which are essential for planning dosage regimens and monitoring therapeutic blood levels according to kinetic principles. The findings suggested variability in clinical response could be associated with atypical clovoxamine kinetics (Hurst, Jones, Wright, & Jarboe, 1983).

Autonomic Effects in Volunteers

A study compared the autonomic effects of clovoxamine with placebo, imipramine, and amitriptyline in healthy volunteers. It found that dose-related autonomic effects were observed with all three active drugs, but at a 50-mg dose, clovoxamine was not distinguishable from placebo. This indicates that clovoxamine has less impact on autonomic functions compared to other antidepressants at certain dosages (Wilson, Rasmussen, Vause, & Manov, 1988).

Interaction with Alcohol and Psychomotor Performance

Research assessing the effects of clovoxamine and mianserin, both alone and in combination with ethanol, on human psychomotor performance showed that clovoxamine neither differed significantly from placebo nor increased alcohol effects. This indicates a potential safety profile of clovoxamine in scenarios involving alcohol consumption (Strömberg & Mattila, 1987).

Antidepressant or Anxiolytic?

A study exploring whether clovoxamine functions primarily as an antidepressant or an anxiolytic found no significant differences in total depression scores between clovoxamine and placebo groups. However, there was a significant difference in favor of clovoxamine in anxiety scales, raising questions about the specificity of action of clovoxamine as an antidepressant or an anxiolytic (Edwards & Goldie, 1992).

Future Directions

Clovoxamine was discovered in the 1970s and was subsequently investigated as an antidepressant and anxiolytic agent but was never marketed . Future research may explore its potential uses in other areas of medicine.

properties

IUPAC Name

2-[(E)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPVSQRPGBUFKM-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023903
Record name Clovoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clovoxamine

CAS RN

54739-19-4
Record name Clovoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54739-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clovoxamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clovoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOVOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I22J7RY2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clovoxamine
Reactant of Route 2
Clovoxamine
Reactant of Route 3
Clovoxamine
Reactant of Route 4
Reactant of Route 4
Clovoxamine
Reactant of Route 5
Clovoxamine
Reactant of Route 6
Reactant of Route 6
Clovoxamine

Citations

For This Compound
476
Citations
B Saletu, J Grünberger, P Rajna… - Journal of neural …, 1980 - Springer
… as compared with placebo, while 125 mg clovoxamine and 75 mg imipramine produced an … mg and 50 mg clovoxamine. The peak effect of clovoxamine and fluvoxamine was observed …
Number of citations: 56 link.springer.com
AJ Gelenberg, JD Wojcik, WE Falk, B Spring… - Comprehensive …, 1990 - Elsevier
In a double-blind, random-assignment, parallel-group trial, outpatients with major depression received either the new antidepressant clovoxamine, the tricyclic amitriptyline, or placebo …
Number of citations: 14 www.sciencedirect.com
B Spring, AJ Gelenberg, R Garvin, S Thompson - Psychopharmacology, 1992 - Springer
… Contrary to our prior findings and our current hypothesis, clovoxamine did not enhance memory… The profile of behavioral effects exhibited by clovoxamine-treated subjects was similar to …
Number of citations: 54 link.springer.com
F Krijzer, M Snelder, D Bradford - Neuropsychobiology, 1984 - karger.com
… effects, followed by zimelidine, while clovoxamine. nomifensine, and fluvoxamine hardly … From the test used, we may therefore predict that neither clovoxamine nor fluvoxamine in …
Number of citations: 54 karger.com
GJ De Jong - Journal of Chromatography B: Biomedical Sciences …, 1980 - Elsevier
… of the antidepressants clovoxamine and fluvoxamine in plasma … Concentrations in the range of 10—1000 ng clovoxamine per … The detection limits for clovoxamine and fluvoxamine are …
Number of citations: 62 www.sciencedirect.com
HR Ochs, DJ Greenblatt… - The Journal of …, 1989 - Wiley Online Library
… 72 hour urinary excretion of digoxin was slightly increased by clovoxamine (41 vs 50 percent of … These effects were not reported with clovoxamine. Thus clovoxamine and fluvoxamine …
Number of citations: 30 accp1.onlinelibrary.wiley.com
HE Hurst, DR Jones, CH Jarboe, H deBree - Clinical chemistry, 1981 - academic.oup.com
… The antidepressant drug clovoxamine can be specifically … Clovoxamine and the internal standard fluvoxamine are extracted into … As little as 1jg of clovoxamine per liter of plasma can be …
Number of citations: 23 academic.oup.com
JF Robinson, DP Doogan - British Journal of Clinical …, 1982 - Wiley Online Library
1 Fluvoxamine and clovoxamine, two new potential antidepressants were given to 27 healthy male volunteers in a double‐blind, placebo controlled, three‐way crossover study. 2 …
Number of citations: 28 bpspubs.onlinelibrary.wiley.com
AJ Gelenberg, JD Wojcik, C Newell… - Journal of clinical …, 1985 - journals.lww.com
… of clovoxamine leads to a pharmacologically inactive compound. Clovoxamine's potentiation … This report describes a comparison of clovoxamine with the tricyclic compound amitriptyline …
Number of citations: 17 journals.lww.com
C Strömberg, MJ Mattila - Pharmacology & toxicology, 1987 - Wiley Online Library
… clovoxamine and even from clovoxamine 150 mg on some variables. Mianserin but not clovoxamine … Clovoxamine showed some activating effects, tallying with previous pharmaco-EEG …
Number of citations: 12 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.